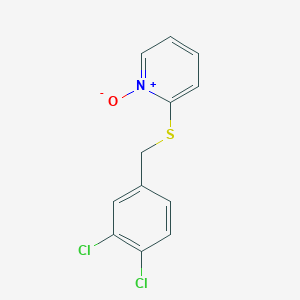![molecular formula C11H14ClN3OS B8307316 2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine](/img/structure/B8307316.png)
2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a thienopyrimidine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine and tetrahydropyran-4-amine.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent such as xylene or tetrahydrofuran. The temperature is maintained at around 50°C for several hours.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography
Industrial Production Methods
For large-scale production, the synthesis can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions include substituted thienopyrimidines, sulfoxides, sulfones, thiols, and thioethers .
Aplicaciones Científicas De Investigación
2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory properties.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antiproliferative and antimicrobial effects .
Uniqueness
2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine is unique due to its specific structural features that allow for selective binding to certain molecular targets, making it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C11H14ClN3OS |
|---|---|
Peso molecular |
271.77 g/mol |
Nombre IUPAC |
2-chloro-N-(oxan-4-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H14ClN3OS/c12-11-14-8-3-6-17-9(8)10(15-11)13-7-1-4-16-5-2-7/h7H,1-6H2,(H,13,14,15) |
Clave InChI |
TYFIZDHEINKINO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1NC2=NC(=NC3=C2SCC3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Fluorophenyl)sulfonyl]-D-phenylalanine](/img/structure/B8307249.png)
![1-{[(3S,5S)-5-methyl-1-oxaspiro[2.5]octan-5-yl]methyl}-1H-1,3-benzodiazole-6-carbonitrile](/img/structure/B8307255.png)




![2-[Phenyl(trimethylsilyloxy)methyl]thiazole](/img/structure/B8307305.png)





